4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline
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Overview
Description
4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline is a chemical compound characterized by the presence of a fluorine atom, an isobutyl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluorobenzotrifluoride, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Alkylation: The resulting aniline is alkylated with isobutyl chloride to introduce the isobutyl group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitroso or nitro compound.
Reduction: Further reduction of the nitro group can lead to the formation of hydroxylamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are used under controlled conditions.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation are common methods.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)aniline: Lacks the isobutyl group.
N-isobutyl-2-(trifluoromethyl)aniline: Lacks the fluorine atom.
4-Fluoro-N-ethyl-2-(trifluoromethyl)aniline: Similar structure but with an ethyl group instead of isobutyl.
Uniqueness: 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline is unique due to the combination of the fluorine atom, isobutyl group, and trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-fluoro-N-(2-methylpropyl)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)6-16-10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNLVBARNADVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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